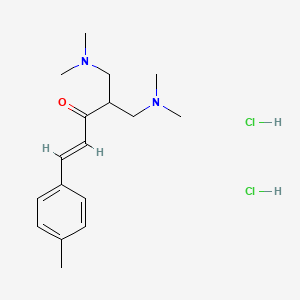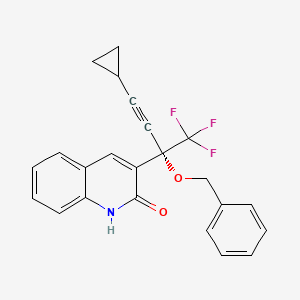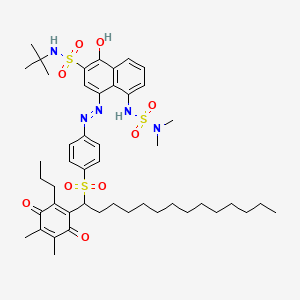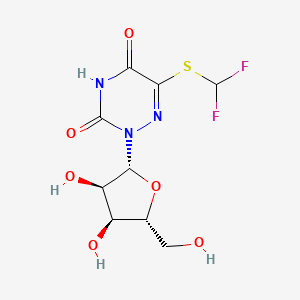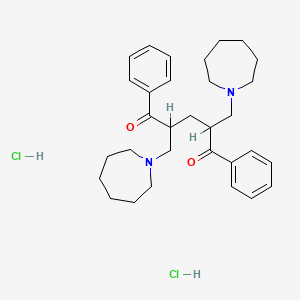
2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two hexahydro-1H-azepin-1-yl groups and two phenyl groups attached to a pentanedione backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the pentanedione backbone, followed by the introduction of the hexahydro-1H-azepin-1-yl groups through nucleophilic substitution reactions. The phenyl groups are then added via Friedel-Crafts alkylation. The final product is obtained as a dihydrochloride salt through acid-base reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the hexahydro-1H-azepin-1-yl groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-bis(4-methoxyphenyl)-1,5-pentanedione dihydrochloride
- 2,4-Bis[(hexahydro-1H-azepin)-1-yl]-6-fluoropyrimidine
Uniqueness
Compared to similar compounds, 2,4-Bis((hexahydro-1H-azepin-1-yl)methyl)-1,5-diphenyl-1,5-pentanedione dihydrochloride stands out due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
90816-08-3 |
|---|---|
Formule moléculaire |
C31H44Cl2N2O2 |
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
2,4-bis(azepan-1-ylmethyl)-1,5-diphenylpentane-1,5-dione;dihydrochloride |
InChI |
InChI=1S/C31H42N2O2.2ClH/c34-30(26-15-7-5-8-16-26)28(24-32-19-11-1-2-12-20-32)23-29(25-33-21-13-3-4-14-22-33)31(35)27-17-9-6-10-18-27;;/h5-10,15-18,28-29H,1-4,11-14,19-25H2;2*1H |
Clé InChI |
UAASVSDQHXILJI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC(CC(CN2CCCCCC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


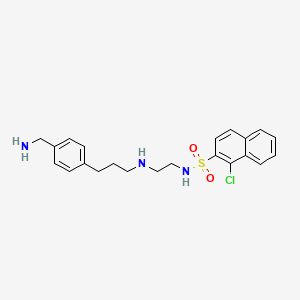
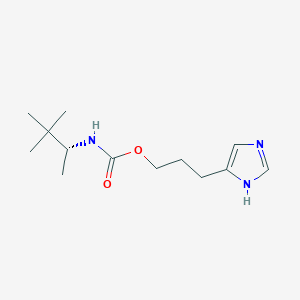

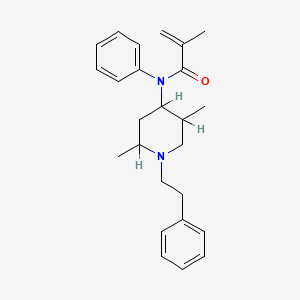
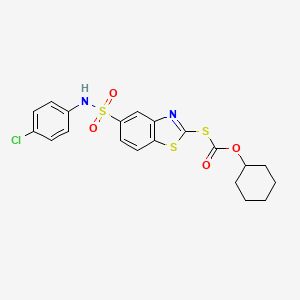


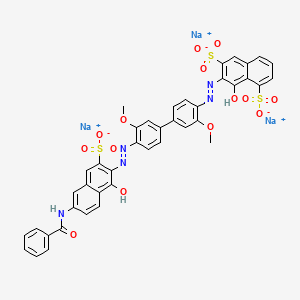
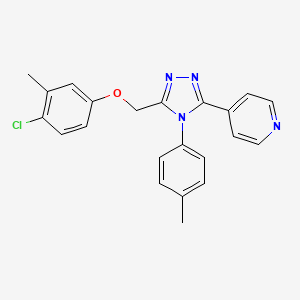
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
